molecular formula C21H22FN5O B12244891 2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12244891
M. Wt: 379.4 g/mol
InChI Key: WAWMQBVLBCFIEL-UHFFFAOYSA-N
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Description

2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22FN5O

Molecular Weight

379.4 g/mol

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C21H22FN5O/c1-13-7-18(23-8-16(13)22)20(28)26-9-14-11-27(12-15(14)10-26)21-24-17-5-3-4-6-19(17)25(21)2/h3-8,14-15H,9-12H2,1-2H3

InChI Key

WAWMQBVLBCFIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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